N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine
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Overview
Description
N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine is a chemical compound with the molecular formula C20H33N7O2S4 and a molecular weight of 531.8 g/mol . It is an impurity found in nizatidine, a histamine H2 receptor antagonist used to treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers . The chemical name for this compound is N,N’-bis(2-(((2-((dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethyl)-2-nitroethene-1,1-diamine .
Mechanism of Action
N’-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine
, also known as Nizatidine EP Impurity G or CL54Q3E3T9 , is a compound related to Nizatidine, a well-known H2 receptor antagonist . Here is an overview of its mechanism of action:
Target of Action
The primary target of Nizatidine EP Impurity G is likely to be the histamine H2-receptors, particularly those in the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid.
Mode of Action
Nizatidine EP Impurity G, like Nizatidine, is likely a competitive, reversible inhibitor of histamine at the H2-receptors . By inhibiting the action of histamine on stomach cells, it reduces stomach acid production .
Biochemical Pathways
The inhibition of histamine H2-receptors disrupts the normal biochemical pathways involved in gastric acid secretion. This results in a decrease in gastric acid production, which can alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease .
Result of Action
The molecular and cellular effects of Nizatidine EP Impurity G’s action would likely involve a reduction in gastric acid production, leading to an increase in gastric pH. This could potentially provide relief from conditions such as GERD and peptic ulcers .
Action Environment
The efficacy and stability of Nizatidine EP Impurity G could be influenced by various environmental factors. For instance, certain manufacturing processes and storage conditions might affect the formation of nitrosamine impurities . Furthermore, the presence of nitrosamine or its precursors in any component of the finished dosage form could pose a risk .
Preparation Methods
The synthesis of N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine involves multiple steps, including the formation of thiazole rings and the introduction of nitro groups. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include dimethylamine, thiazole derivatives, and nitroethene .
Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The thiazole rings and nitro groups can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Comparison with Similar Compounds
N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine can be compared with other impurities and related compounds found in nizatidine formulations:
Nizatidine EP Impurity A: C4H9N3O2, molecular weight 131.1 g/mol.
Nizatidine EP Impurity B: C4H8N2O2S, molecular weight 148.2 g/mol.
Nizatidine EP Impurity C: C12H21N5O3S2, molecular weight 347.5 g/mol.
Nizatidine EP Impurity F: C15H25N7O4S3, molecular weight 463.6 g/mol.
This compound is unique due to its specific structure, which includes multiple thiazole rings and a nitro group. This structural complexity may result in different chemical and biological properties compared to other impurities .
Properties
IUPAC Name |
1-N,1-N'-bis[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N7O2S4/c1-25(2)10-19-23-16(14-32-19)12-30-7-5-21-18(9-27(28)29)22-6-8-31-13-17-15-33-20(24-17)11-26(3)4/h9,14-15,21-22H,5-8,10-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMTYSSUPPMJNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NCCSCC2=CSC(=N2)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N7O2S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193434-63-7 |
Source
|
Record name | N'-(2-(((2-((Dimethylamino)methyl)-4-thiazolyl)methyl)thio)ethyl) nizatidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193434637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-(2-(((2-((DIMETHYLAMINO)METHYL)-4-THIAZOLYL)METHYL)THIO)ETHYL) NIZATIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL54Q3E3T9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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